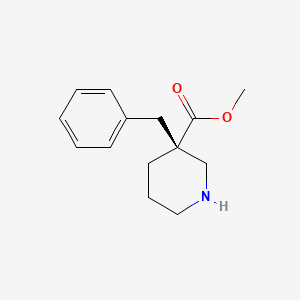

(R)-Methyl 3-benzylpiperidine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

®-Methyl 3-benzylpiperidine-3-carboxylate is a chiral compound belonging to the piperidine class of chemicals It is characterized by a piperidine ring substituted with a benzyl group and a methyl ester group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 3-benzylpiperidine-3-carboxylate typically involves the following steps:

Starting Material: The synthesis begins with N-Cbz-3-piperidinecarboxylic acid.

Chiral Resolution: Chiral resolution is performed using R-phenylethylamine to obtain the desired enantiomer.

Condensation Reaction: An acid-amide condensation reaction is carried out with ammonia gas to form an intermediate compound.

Hofmann Degradation: The intermediate undergoes Hofmann degradation to yield the desired piperidine derivative.

Protection and Deprotection: The compound is protected with di-tert-butyl dicarbonate and then deprotected to obtain ®-Methyl 3-benzylpiperidine-3-carboxylate.

Industrial Production Methods

Industrial production methods for this compound are designed to be efficient and scalable. The process involves optimizing reaction conditions to ensure high yield and purity while minimizing energy consumption and environmental impact. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

®-Methyl 3-benzylpiperidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include:

Oxidation: Benzyl ketones and carboxylic acids.

Reduction: Benzyl alcohols.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

(R)-Methyl 3-benzylpiperidine-3-carboxylate has shown potential in drug development, particularly for neurological disorders due to its ability to interact with neurotransmitter receptors.

- Case Study : A study published in the European Journal of Medicinal Chemistry highlighted its role as an inhibitor for the enzyme monoacylglycerol lipase (MAGL), which is implicated in pain and inflammation pathways. The compound exhibited an IC50 value of 5 nM, indicating strong inhibitory activity compared to other known MAGL inhibitors .

Biological Research

The compound is utilized in various biological assays to understand its pharmacological effects.

- Enzyme Inhibition Studies : Research indicates that this compound can inhibit specific enzymes involved in lipid metabolism, making it a candidate for studying metabolic disorders .

- Receptor Binding Assays : Its interaction with cannabinoid receptors has been explored, revealing potential therapeutic applications in pain management and neuroprotection.

Organic Synthesis

In synthetic organic chemistry, this compound serves as a versatile building block for creating more complex molecules.

| Application Area | Description |

|---|---|

| Building Block | Used in the synthesis of various piperidine derivatives and other complex organic molecules. |

| Pharmaceutical Intermediates | Acts as an intermediate in the production of drugs targeting CNS disorders. |

Mechanism of Action

The mechanism of action of ®-Methyl 3-benzylpiperidine-3-carboxylate involves its interaction with specific molecular targets. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research .

Comparison with Similar Compounds

Similar Compounds

®-3-Amino-1-benzylpiperidine: A similar compound with an amino group instead of a methyl ester group.

®-3-Methyl piperidine carboxylate hydrochloride: A related compound with a different substituent at the piperidine ring.

Ethyl ®-3-benzylpiperidine-3-carboxylate: An ester derivative with an ethyl group instead of a methyl group.

Uniqueness

®-Methyl 3-benzylpiperidine-3-carboxylate is unique due to its specific chiral configuration and functional groups, which confer distinct chemical and biological properties

Biological Activity

(R)-Methyl 3-benzylpiperidine-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications, supported by recent research findings and data.

Chemical Structure and Properties

This compound belongs to the piperidine class of compounds, characterized by a piperidine ring substituted with a methyl ester and a benzyl group. Its structure can be represented as follows:

Anticancer Properties

Recent studies have indicated that piperidine derivatives, including this compound, exhibit significant anticancer activity. For instance, compounds with similar structures have shown to induce apoptosis in various cancer cell lines. A study highlighted that certain piperidine derivatives could inhibit key signaling pathways involved in cancer progression, such as the PI3K/AKT/mTOR pathway and the Ras/Raf/MEK/ERK pathway, which are crucial for cell proliferation and survival .

| Compound | Activity | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Anticancer | TBD | |

| Quinoline Derivative | PI3K/mTOR Inhibition | 15 | |

| Piperidine Analog | Apoptosis Induction | <10 |

Neuroprotective Effects

The neuroprotective properties of this compound have also been investigated. Compounds in this class have been shown to inhibit acetylcholinesterase (AChE) activity, which is beneficial in conditions like Alzheimer's disease. For example, one study reported that related piperidine derivatives exhibited selective inhibition of AChE with potential for enhancing cholinergic neurotransmission .

| Activity Type | Mechanism | Reference |

|---|---|---|

| AChE Inhibition | Enhances cholinergic activity | |

| Neuroprotection | Reduces oxidative stress | TBD |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Acetylcholinesterase Inhibition : This action increases acetylcholine levels in synaptic clefts, improving cognitive function.

- Signal Transduction Pathway Modulation : The compound has been shown to influence pathways critical for cell survival and proliferation, potentially leading to anticancer effects.

- Oxidative Stress Reduction : Some studies suggest that piperidine derivatives may possess antioxidant properties, protecting cells from oxidative damage.

Case Studies

Case Study 1 : A recent investigation into the structure-activity relationship (SAR) of piperidine derivatives revealed that modifications at the benzyl position significantly enhanced anticancer activity against breast cancer cell lines. The study utilized various analogs of this compound to determine optimal substituents for increased efficacy .

Case Study 2 : In another study focused on neurodegenerative diseases, researchers evaluated the neuroprotective effects of this compound in mouse models of Alzheimer's disease. Results indicated a significant reduction in cognitive decline correlated with AChE inhibition and antioxidant activity .

Q & A

Basic Research Questions

Q. What are the key safety considerations when handling (R)-Methyl 3-benzylpiperidine-3-carboxylate in laboratory settings?

- Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection may be required if aerosolization occurs .

- Storage: Store in a sealed container under inert gas (e.g., nitrogen) at 2–8°C, away from ignition sources. Ensure compatibility with glass or PTFE-lined containers to avoid degradation .

- Decomposition Risks: Thermal decomposition may release carbon monoxide and nitrogen oxides; use dry chemical extinguishers for fires .

Q. What synthetic routes are commonly employed to prepare this compound?

- Methodological Answer:

- Step 1: Start with a piperidine precursor (e.g., 3-benzylpiperidine) and perform esterification using methyl chloroformate in dichloromethane (DCM) with triethylamine as a base .

- Step 2: Optimize stereochemical control via chiral resolution (e.g., using (R)-configured catalysts) or asymmetric hydrogenation .

- Monitoring: Track reaction progress via thin-layer chromatography (TLC; ethyl acetate/hexane, 1:3) or HPLC with a C18 column .

Q. How is the compound’s structure validated post-synthesis?

- Methodological Answer:

- Spectroscopic Techniques:

- NMR: Confirm stereochemistry using 1H- and 13C-NMR (e.g., distinguishing diastereotopic protons in the piperidine ring) .

- IR: Identify ester carbonyl stretches (~1730 cm−1) and benzyl C–H bending modes .

- X-ray Crystallography: Resolve absolute configuration using SHELX software for small-molecule refinement .

Advanced Research Questions

Q. How do reaction conditions (solvent, temperature, catalysts) influence the enantiomeric excess (ee) of the final product?

- Methodological Answer:

- Solvent Effects: Polar aprotic solvents (e.g., THF) enhance nucleophilic esterification, while non-polar solvents (toluene) favor stereochemical retention .

- Catalytic Systems: Chiral oxazaborolidine catalysts (e.g., CBS catalyst) improve ee to >95% in asymmetric syntheses .

- Temperature: Lower temperatures (0–5°C) reduce racemization during benzylation steps .

- Case Study: A 10°C increase in cyclization steps reduced yield by 12% due to competing elimination pathways .

Q. What analytical challenges arise in resolving stereochemical impurities, and how are they addressed?

- Methodological Answer:

- Chiral HPLC: Use columns with cellulose tris(3,5-dimethylphenylcarbamate) stationary phase (e.g., Chiralpak® IC) to separate (R)- and (S)-enantiomers (resolution factor >1.5) .

- Dynamic Kinetic Resolution: Employ enzymatic catalysts (e.g., lipases) to racemize undesired enantiomers in situ, improving overall yield .

- Contradictions in Data: Discrepancies in reported melting points (e.g., 102–112°C) may arise from polymorphic forms; differential scanning calorimetry (DSC) is recommended for verification .

Q. How does fluorination at specific positions (e.g., 3-fluoro analogs) alter the compound’s biological activity?

- Methodological Answer:

- Receptor Binding: Fluorine’s electronegativity enhances hydrogen bonding with target enzymes (e.g., kinase inhibitors). Comparative studies show 3-fluoro analogs exhibit 3x higher IC50 against MAPK pathways .

- Metabolic Stability: Fluorination reduces cytochrome P450-mediated oxidation, extending half-life in vitro (e.g., t1/2 increased from 2.1 to 5.3 hours) .

- Synthetic Modifications: Introduce fluorine via nucleophilic substitution (e.g., using DAST) or transition-metal-catalyzed C–H activation .

Q. What strategies mitigate contradictions in reported reaction yields (e.g., 60–85%) for scaled-up synthesis?

- Methodological Answer:

- DoE (Design of Experiments): Apply factorial design to optimize variables (e.g., molar ratio, agitation rate). For example, a 1.2:1 molar ratio of benzyl chloride to piperidine precursor maximizes yield .

- Continuous Flow Reactors: Improve reproducibility by minimizing batch-to-batch variability (residence time: 30 min; 70°C) .

- Impurity Profiling: Use LC-MS to identify byproducts (e.g., N-benzyl degradation products) and adjust purification protocols (e.g., gradient silica gel chromatography) .

Properties

Molecular Formula |

C14H19NO2 |

|---|---|

Molecular Weight |

233.31 g/mol |

IUPAC Name |

methyl (3R)-3-benzylpiperidine-3-carboxylate |

InChI |

InChI=1S/C14H19NO2/c1-17-13(16)14(8-5-9-15-11-14)10-12-6-3-2-4-7-12/h2-4,6-7,15H,5,8-11H2,1H3/t14-/m1/s1 |

InChI Key |

WQZNIKREYWIGDL-CQSZACIVSA-N |

Isomeric SMILES |

COC(=O)[C@]1(CCCNC1)CC2=CC=CC=C2 |

Canonical SMILES |

COC(=O)C1(CCCNC1)CC2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.